N-butylcyclopentanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-butylcyclopentanamine would likely involve the introduction of a butyl group into a cyclopentanamine molecule. While the papers do not describe this exact synthesis, they do provide examples of how butyl groups can be introduced into different molecules. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a similar approach to synthesizing N-butylcyclopentanamine .

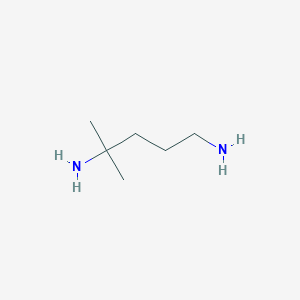

Molecular Structure Analysis

The molecular structure of N-butylcyclopentanamine would consist of a cyclopentane ring with an amine (NH2) group and a butyl group attached. The papers discuss the structure of related compounds, such as di-n-butyltin(IV) derivatives, which exhibit a distorted trigonal bipyramidal geometry at tin . This information on related structures can help infer the steric and electronic considerations that might influence the structure of N-butylcyclopentanamine.

Chemical Reactions Analysis

The chemical reactions involving butyl groups and amines can be quite versatile. The papers mention the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, which could be relevant for reactions involving N-butylcyclopentanamine . Additionally, the thermal decomposition of butyl-substituted peroxyacyl nitrates is discussed, which could provide insights into the stability and reactivity of butyl-containing compounds under thermal stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-butylcyclopentanamine would be influenced by the presence of the butyl and amine groups. While the papers do not directly address the properties of N-butylcyclopentanamine, they do describe properties of similar compounds. For example, the in vitro antitumor activity of di-n-butyltin(IV) derivatives is reported, which suggests potential biological activity for butyl-containing compounds . The synthesis and spectral characterization of tri-n-butyltin carboxylates are also presented, which could be analogous to the spectroscopic properties of N-butylcyclopentanamine .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential of Related Compounds

- Research on 3-N-Butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens Linn., has demonstrated significant neuroprotective effects, indicating its potential for the treatment of ischemic stroke and various neurological disorders. NBP's multitargeted action addresses mechanisms such as oxidative stress, mitochondrial dysfunction, and inflammation, underscoring the compound's therapeutic versatility in neurology (Abdoulaye & Guo, 2016).

Treatment of Abdominal Cramping and Pain

- Hyoscine butylbromide has been reviewed for its efficacy in treating abdominal cramping and pain, showcasing its antispasmodic properties through high affinity for muscarinic receptors in the gastrointestinal tract. This review provides a comprehensive look into the pharmacology, pharmacokinetic profile, and clinical trials that support the drug's beneficial effects for this condition (Tytgat, 2007).

Drug Mechanisms and Pharmacological Effects

- The pharmacological properties and therapeutic applications of various compounds, including moclobemide, galanthamine, and acetylcholinesterase inhibitors, have been explored in detail. These reviews discuss the compounds' modes of action, clinical efficacy, safety profiles, and potential applications in treating conditions like depressive illness, Alzheimer's disease, and acute myeloid leukemia (Fitton, Faulds, & Goa, 1992; Mould et al., 2015; Sramek, Frackiewicz, & Cutler, 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-butylcyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-8-10-9-6-4-5-7-9/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLZDNFOXAOHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552626 |

Source

|

| Record name | N-Butylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butylcyclopentanamine | |

CAS RN |

40649-24-9 |

Source

|

| Record name | N-Butylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)